1H-Imidazole, 2-iodo-4-nitro-
Description
Significance of Imidazole (B134444) Scaffolds in Synthetic Organic Chemistry
The imidazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone in synthetic organic chemistry. researchgate.net Its aromaticity, coupled with the presence of both an acidic and a basic nitrogen atom, allows for a wide range of chemical modifications. Imidazole rings are prevalent in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. researchgate.net This biological significance has driven extensive research into the development of novel synthetic methodologies to access functionalized imidazole derivatives. researchgate.net The versatility of the imidazole core makes it a privileged structure in the design of new compounds with tailored properties.
Overview of Nitroimidazole Derivatives in Advanced Chemical Synthesis
The introduction of a nitro group onto the imidazole ring profoundly influences its electronic properties, making nitroimidazoles valuable building blocks in advanced chemical synthesis. The strong electron-withdrawing character of the nitro group activates the imidazole ring for certain reactions and is a key feature in the biological activity of many nitroimidazole-based drugs. nih.gov For instance, 2-nitroimidazole (B3424786) derivatives are precursors to a variety of therapeutic agents. nih.gov The position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitro) on the imidazole ring can lead to different isomers with distinct physical and chemical properties, as well as varying pharmacological activities. nih.gov
Specific Research Focus on 1H-Imidazole, 2-iodo-4-nitro- and Related Halogenated Analogues
Within the broader class of halogenated nitroimidazoles, "1H-Imidazole, 2-iodo-4-nitro-" represents a compound of significant interest, primarily due to its potential as a synthetic intermediate. While direct and extensive research on this specific iodo-derivative is not as widely published as for its bromo-analogue, its chemical properties can be largely inferred from the well-documented chemistry of "2-bromo-4-nitro-1H-imidazole". This bromo-analogue is a crucial building block in the synthesis of several important pharmaceutical compounds. acs.orgresearchgate.net
The primary research focus on these types of compounds is their utility as precursors for more complex molecules. The halogen at the 2-position serves as a good leaving group, allowing for the introduction of various functionalities through nucleophilic substitution or cross-coupling reactions. The nitro group at the 4-position modulates the reactivity of the imidazole ring and is often a key pharmacophore in the final target molecules.
Detailed Research Findings
The investigation into "1H-Imidazole, 2-iodo-4-nitro-" and its analogues is primarily driven by their role as versatile intermediates in organic synthesis.
Synthesis and Reactivity
The synthesis of "1H-Imidazole, 2-iodo-4-nitro-" is not as extensively documented as that of its bromo counterpart, "2-bromo-4-nitro-1H-imidazole". However, a common strategy for the synthesis of 2-halo-4-nitroimidazoles involves the halogenation of 4-nitroimidazole (B12731). For the bromo derivative, an efficient two-step method has been developed which involves the dibromination of 4-nitroimidazole followed by a selective debromination. acs.orgresearchgate.net A similar approach could conceptually be applied for the iodo analogue.
The reactivity of "1H-Imidazole, 2-iodo-4-nitro-" is expected to be dominated by the lability of the carbon-iodine bond. The iodine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is crucial for its application as a synthetic intermediate, allowing for the introduction of various substituents to build more complex molecular architectures.
Comparison with Halogenated Analogues
The properties and reactivity of "1H-Imidazole, 2-iodo-4-nitro-" can be better understood by comparing it with its halogenated analogues, particularly the bromo and chloro derivatives. The nature of the halogen atom significantly influences the reactivity of the C-X bond (where X is a halogen). Generally, the reactivity follows the trend I > Br > Cl, with the C-I bond being the weakest and most easily cleaved. This suggests that "1H-Imidazole, 2-iodo-4-nitro-" would be more reactive towards nucleophilic substitution than its bromo and chloro counterparts.
The table below provides a comparative overview of the properties of "1H-Imidazole, 2-iodo-4-nitro-" and its bromo analogue. The data for the iodo compound is largely inferred due to limited direct experimental information.
| Property | 1H-Imidazole, 2-iodo-4-nitro- (Inferred) | 2-Bromo-4-nitro-1H-imidazole acs.orgresearchgate.net |
| Molecular Formula | C₃H₂IN₃O₂ | C₃H₂BrN₃O₂ |
| Molecular Weight | ~238.97 g/mol | ~191.97 g/mol |
| Reactivity of C-X Bond | High | Moderate |
| Key Application | Synthetic Intermediate | Key intermediate for pharmaceuticals |
Synthetic Methodologies for 1H-Imidazole, 2-iodo-4-nitro- and its Precursors/Derivatives
The synthesis of 1H-Imidazole, 2-iodo-4-nitro-, a complexly functionalized heterocyclic compound, involves strategic manipulations of the imidazole nucleus. Key transformations include halogenation and nitration, where regiochemical control is paramount. The most prevalent synthetic routes often employ multi-step pathways, utilizing precursor molecules and intermediate halogenated derivatives to achieve the desired substitution pattern.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-nitro-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWLKHHYDGTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446502 | |
| Record name | 1H-Imidazole, 2-iodo-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-81-8 | |
| Record name | 1H-Imidazole, 2-iodo-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1h Imidazole, 2 Iodo 4 Nitro Analogues
Nucleophilic Substitution Reactions
Halogenated nitroimidazoles, activated by the strongly electron-withdrawing nitro group, are susceptible to nucleophilic substitution. The position of the halogen and the nature of the nucleophile are critical factors determining the reaction's outcome.
Displacement of Halogen Atoms by Diverse Nucleophiles
Nitro-activated iodo- and bromo-imidazoles readily undergo nucleophilic displacement with a variety of nucleophiles. researchgate.net Studies have demonstrated successful substitutions using alkoxides (methoxide), phenoxides, cyclic secondary amines, and cyanide. researchgate.net For instance, N-protected derivatives of bromo-nitroimidazoles react with nucleophiles to displace the bromine atom. rsc.orgrsc.org Specifically, compounds like 1-benzyl-5-bromo-4-nitroimidazole undergo displacement of the 5-bromo substituent when treated with various nucleophiles. rsc.orgrsc.org
The nature of the halogen also influences reactivity. In reactions with strong carbon and nitrogen nucleophiles, 1-alkyl-4-bromo-2-nitroimidazoles have been shown to result in substitution at the 5-position. rsc.org Research on 2,4-dihalogeno-1-methyl-5-nitroimidazole has shown that both halogens can be selectively displaced depending on the nucleophile's properties. researchgate.netcapes.gov.br
Interactive Table: Nucleophilic Substitution on Halogenated Nitroimidazoles
Regioselectivity in Nucleophilic Attack
Regioselectivity is a key feature of nucleophilic substitution in dihalogenated nitroimidazoles. The concept of hard and soft acids and bases (HSAB) theory can be applied to rationalize the observed outcomes. In the case of 2,4-dihalogeno-1-methyl-5-nitroimidazole, hard nucleophiles, such as cyanide and methoxide (B1231860), preferentially attack the halogen at the 2-position. researchgate.netcapes.gov.br Conversely, soft nucleophiles, including amines and thiols, selectively displace the halogen at the 4-position. researchgate.netcapes.gov.br This selectivity provides a valuable synthetic route for introducing different substituents at specific positions on the imidazole (B134444) ring. researchgate.net The regiochemistry of the reaction between 5-iodo-4-nitroimidazole and methoxide has been definitively confirmed through spectroscopic and X-ray crystallographic methods, correcting some erroneous structure assignments in earlier literature. researchgate.net
Reduction and Oxidation Reactions of the Nitro Group and Imidazole Ring
The nitro group and the imidazole ring are both redox-active moieties, and their transformations are central to the chemical and biological properties of these compounds.
Reductive Transformations of the Nitro Moiety
The reduction of the nitro group is a well-established transformation in organic chemistry and is particularly significant for nitroimidazoles. wikipedia.orgnih.gov The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately yield the corresponding aminoimidazole. thieme-connect.denih.gov A variety of reagents can effect this transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com For substrates sensitive to hydrogenation, milder conditions using metals like iron or zinc in acidic media, or salts such as tin(II) chloride, are employed. commonorganicchemistry.com Sodium sulfide (B99878) can also be used, sometimes allowing for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com The reduction of the nitro group to reactive radical species is a key step in the mechanism of action for many biologically active nitroimidazole compounds. nih.gov
Electrochemical Reduction Processes and Radical Anion Formation
The electrochemical reduction of nitroimidazoles has been extensively studied, revealing the formation of nitro radical anions as key intermediates. researchgate.net The presence of an iodo substituent on the imidazole ring has a pronounced effect on the reduction of the nitro group. The electron-withdrawing nature of the iodine atom decreases the electron density on the nitro group, thereby facilitating its reduction at lower energy requirements.
In studies comparing 1-methyl-5-nitroimidazole (B135252) with its iodo-substituted analogues, the iodo derivatives showed a clear decrease in the reduction potential. The stability of the resulting nitro radical anion is also directly influenced by the presence of iodo substituents. In non-aqueous media, the stability of the nitro radical anion increases with the number of iodo atoms on the imidazole ring. This increased stability is reflected in the decay constants (k₂) and half-life (t₁/₂) values. While the stability of the radical is strongly affected by pH in mixed media, the presence of an iodo substituent does not significantly alter the stability under constant pH conditions. The dismutation rate constants for nitroimidazole radicals are generally in the range of 10⁴ to 10⁵ M⁻¹s⁻¹, indicating they are more stable than the radicals of some other nitroaromatic compounds. nih.gov
Interactive Table: Stability of Nitro Radical Anions in Non-Aqueous Medium
Regarding oxidation, studies on 4-nitroimidazole (B12731) have shown that photochemical oxidation by OH radicals leads to hydroxylation of the imidazole ring. mdpi.com Computational analyses suggest that the C2 and C5 positions are the most favorable sites for this oxidative OH addition. mdpi.com
Cycloaddition and Other Pericyclic Reactions
Pericyclic reactions, such as cycloadditions, represent a powerful tool in organic synthesis for the construction of cyclic systems. msu.eduwikipedia.org While information specifically on 1H-Imidazole, 2-iodo-4-nitro- is limited, studies on related N-vinyl-nitroimidazole analogues provide insight into the potential of this class of compounds to participate in such reactions.
Research on 4-nitro- and 5-nitro-1-vinylimidazoles has demonstrated their ability to undergo cycloaddition reactions. thieme-connect.de Specifically, they have been shown to react with 1,3-dipolarophiles like benzonitrile (B105546) oxide in 1,3-dipolar cycloaddition reactions. thieme-connect.de The resulting cycloadducts, such as isoxazolines, are considered valuable intermediates for the synthesis of purine (B94841) nucleoside analogues, as the nitro group can be subsequently reduced to an amino group, facilitating further cyclization. thieme-connect.de These findings suggest that appropriately functionalized 2-iodo-4-nitroimidazole derivatives could also serve as substrates in various cycloaddition reactions, offering pathways to complex heterocyclic structures.
Diels-Alder Reactivity of Nitroethenyl Imidazoles
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, has been explored with imidazole derivatives. strath.ac.uk Specifically, nitroethenyl imidazoles have been investigated as dienophiles. The presence of electron-withdrawing groups on the dienophile generally enhances the reactivity in a normal electron-demand Diels-Alder reaction. rug.nl
Theoretical studies using density functional theory (DFT) have been employed to investigate the Diels-Alder reactions between various imidazole dienes and dienophiles, including those with nitro groups. rsc.org These studies help in understanding the reaction direction, type (normal, inverse, or neutral electron demand), and energy barriers. rsc.org For instance, 1,2-dinitroethylene has been identified as an effective dienophile that readily reacts with imidazole-based dienes through a neutral Diels-Alder reaction. rsc.org
In situ generation of activated nitroethylene (B32686) derivatives has also been shown to be a viable strategy for their use in Diels-Alder reactions. drexel.edu Dienes have been observed to react readily with compounds like CH2=C(NO2)SO2Ph, CH2=C(NO2)CO2Et, and CH2=C(NO2)COPh. drexel.edu
Vinylimidazoles have also demonstrated reactivity in Diels-Alder reactions. For example, 4-vinylimidazoles undergo cycloaddition with N-phenylmaleimide at room temperature, yielding a single stereoisomer in high yields. mdpi.com Similarly, 5-vinylimidazole has been reported to react with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) at 0 °C. mdpi.com The reactivity of these systems is influenced by the protecting group on the imidazole nitrogen. mdpi.com
The following table summarizes the types of Diels-Alder reactions observed with imidazole derivatives:
| Diene/Dienophile System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Imidazole Dienes and Nitro-substituted Ethylenes | Normal, Inverse, or Neutral | Reaction characteristics are dependent on the specific substituents. 1,2-Dinitroethylene is an optimal dienophile. | rsc.org |
| Dienes and in situ Generated Nitroethylenes | Not Specified | Activated nitroethylenes can be effectively used in situ for cycloadditions. | drexel.edu |
| 4-Vinylimidazoles and N-Phenylmaleimide | [4+2] Cycloaddition | Reactions proceed at room temperature to give high yields of a single stereoisomer. | mdpi.com |
Intramolecular Rearrangements and Migrations
Currently, specific research detailing intramolecular rearrangements and migrations directly involving 1H-Imidazole, 2-iodo-4-nitro- is not extensively available in the provided search results. However, the broader chemistry of nitroimidazoles suggests that such rearrangements are plausible under certain conditions, although not the primary focus of the cited literature.
Acid-Base Chemistry and Tautomerism
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N-H proton can be abstracted by a base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid. The pKa for the protonated imidazole is approximately 7, making it a relatively weak base.
Tautomerism is a key feature of the imidazole ring. In unsymmetrically substituted imidazoles like 4-nitro-1H-imidazole, two tautomeric forms can exist due to the migration of the proton between the two nitrogen atoms. This would result in an equilibrium between 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. The position of this equilibrium is influenced by the nature and position of the substituents on the ring, as well as the solvent.
The alkylation of 4-nitroimidazole has been shown to be regioselective, favoring alkylation at the N-1 position. researchgate.net This suggests that under the reaction conditions employed, one tautomer is more reactive or more stable than the other. The choice of base, solvent, and temperature can significantly influence the outcome of such reactions. researchgate.net For instance, using potassium carbonate as the base in acetonitrile (B52724) at elevated temperatures has been found to provide good yields of N-1 alkylated products. researchgate.net
Spectroscopic and Analytical Data for 1H-Imidazole, 2-iodo-4-nitro- Not Publicly Available
Comprehensive searches for the spectroscopic and analytical data of the chemical compound 1H-Imidazole, 2-iodo-4-nitro- have yielded no specific experimental results for its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) characterization. While extensive information exists for structurally related nitroimidazole and iodoimidazole derivatives, the precise data required to detail the proton and carbon environments, molecular weight, and fragmentation patterns for 1H-Imidazole, 2-iodo-4-nitro- is not present in the available scientific literature and chemical databases.
The requested article, focusing solely on the spectroscopic and analytical profile of this specific compound, cannot be generated without access to primary or secondary data sources reporting its ¹H NMR, ¹³C NMR, and mass spectra. The stringent requirement to exclude information from related but distinct chemical entities prevents the use of analogous data.
Therefore, the detailed sections and subsections on the spectroscopic characterization and advanced analytical techniques for 1H-Imidazole, 2-iodo-4-nitro- cannot be provided at this time. Further empirical research and publication of the findings are necessary for a scientifically accurate and detailed article on this compound to be written.
Spectroscopic Characterization and Advanced Analytical Techniques
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful technique for the identification and quantification of nitroimidazole compounds. nih.gov In the analysis of nitroimidazoles, LC-MS/MS methods often utilize electrospray ionization (ESI) in positive ion mode. usda.gov The parent molecule is first protonated to generate a molecular ion, which is then fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive detection. usda.gov
For 1H-Imidazole, 2-iodo-4-nitro-, the analysis would involve separation on a suitable liquid chromatography column, such as a C18 or a pentafluorophenyl column, followed by detection with the mass spectrometer. usda.govnih.gov The identity of the compound in a sample is confirmed by comparing its retention time and the mass-to-charge (m/z) ratios of its parent and daughter ions against a known reference standard. usda.gov While specific parameters for this exact compound are not detailed in the provided research, the general methodology is well-established for the nitroimidazole class, enabling its detection in various matrices. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of 1H-Imidazole, 2-iodo-4-nitro- is expected to show characteristic absorption bands corresponding to its distinct functional groups. The imidazole (B134444) ring itself presents several bands: N-H stretching vibrations typically appear as a broad band in the 3100-2800 cm⁻¹ region, while C-H stretching of the ring is found around 3150 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic ring usually occur in the 1650-1450 cm⁻¹ region.
The nitro group (NO₂) is a strong absorber and is readily identified by its characteristic symmetric and asymmetric stretching vibrations. For nitro-aromatic compounds, the asymmetric stretch (ν_as(NO₂)) typically appears as a strong band between 1560 and 1520 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) is found in the 1355-1345 cm⁻¹ range. mdpi.com The presence of the C-I bond would result in a stretching vibration at lower frequencies, typically below 600 cm⁻¹, a region often referred to as the fingerprint region.
Table 1: Expected IR Absorption Bands for 1H-Imidazole, 2-iodo-4-nitro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretching | 3100 - 2800 (broad) |
| Imidazole C-H | Stretching | ~3150 |
| Imidazole Ring | C=N, C=C Stretching | 1650 - 1450 |
| Nitro Group (NO₂) | Asymmetric Stretching | 1560 - 1520 |
| Nitro Group (NO₂) | Symmetric Stretching | 1355 - 1345 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
In the crystal lattice, molecules are held together by intermolecular forces. For instance, in the structure of 2-chloro-4-nitro-1H-imidazole, molecules form dimers through intermolecular C—H···O hydrogen bonds. These dimers are further connected into two-dimensional arrays by N—H···N hydrogen bonds, demonstrating a complex supramolecular architecture. nih.gov Similar hydrogen bonding patterns involving the imidazole N-H and the nitro oxygen atoms or the un-protonated ring nitrogen would be anticipated for the 2-iodo-4-nitro- derivative.
X-ray crystallography provides unambiguous confirmation of the compound's regiochemistry. It definitively shows the positions of the iodo and nitro substituents on the imidazole ring at the C2 and C4 positions, respectively. This is crucial for verifying the outcome of synthetic procedures where multiple isomers could potentially be formed. As the molecule is achiral, there is no stereochemistry to confirm beyond the planar geometry of the ring system.
Elemental Analysis for Purity and Stoichiometry
Elemental analysis is a standard procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₃H₂IN₃O₂) to assess the sample's purity and confirm its elemental composition. This technique is fundamental for validating the identity and stoichiometry of a newly synthesized compound.
**Table 2: Theoretical Elemental Composition of 1H-Imidazole, 2-iodo-4-nitro- (C₃H₂IN₃O₂) **
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 36.033 | 15.08% |
| Hydrogen | H | 1.008 | 2.016 | 0.84% |
| Iodine | I | 126.90 | 126.90 | 53.11% |
| Nitrogen | N | 14.007 | 42.021 | 17.58% |
| Oxygen | O | 15.999 | 31.998 | 13.39% |
| Total | | | 238.968 | 100.00% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the behavior of nitroimidazole derivatives. These methods model the electronic and geometric structure of molecules to predict their properties and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of nitroimidazole compounds. DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, can determine structural parameters, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. researchgate.net
For instance, in a study on 1,4-dinitro-1H-imidazole, a structurally related compound, DFT was used to identify the sites of chemical reactivity by mapping the electron density isosurface with the MEP. researchgate.net Such analysis helps in understanding how the molecule interacts with other reagents. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, is analyzed using NBO. researchgate.net
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO indicates the molecule's resistance to excitation. In various imidazole (B134444) derivatives, the reactivity sites have been determined using analyses such as average localized ionization analysis (ALIE), electron localized function (ELF), and localized orbital locator (LOL). nih.gov DFT studies on other nitroimidazole derivatives have also been employed to understand their potential as inhibitors of enzymes like NADH-fumarate reductase. medscape.com
Table 1: Illustrative DFT-Calculated Properties for a Nitroimidazole Analog (1,4-dinitro-1H-imidazole)
| Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals regions of positive (electrophilic attack) and negative (nucleophilic attack) potential, identifying reactive sites. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Provides insight into molecular stability and bonding interactions within the molecule. researchgate.net |
This table is illustrative and based on data for a related nitroimidazole compound to demonstrate the application of DFT.
Ab initio methods are quantum chemistry methods that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theories, are used for high-accuracy molecular orbital analysis. huji.ac.il For imidazole-containing systems, ab initio calculations provide insights into the energetics of different molecular arrangements and the structures of complexes. acs.org
Semi-empirical and ab initio molecular orbital calculations have been used to analyze the steric effects of aromatic groups attached to an imidazole ring, which can influence fluorescence emission by limiting intermolecular vibrational coupling. scribd.com While DFT methods are widely used, ab initio calculations can offer a more rigorous analysis of electron correlation, which is important for accurately describing the electronic structure and properties of complex molecules like 2-iodo-4-nitro-1H-imidazole.
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving nitroimidazoles. It allows for the detailed exploration of reaction pathways and the factors that control reaction outcomes.
Computational studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For example, DFT calculations have been used to study the interaction of muonium (a light isotope of hydrogen) with the imidazole ring, determining local energy minima and the geometry of the resulting complex. researchgate.net This type of study helps to understand addition reactions to the imidazole core. The mechanism of nucleophilic addition to 4-nitroimidazoles has been supported by the isolation of intermediates, with computational modeling providing the theoretical framework for these reaction pathways. scribd.com By calculating the energy barriers (activation energies) associated with different transition states, chemists can predict the most likely reaction pathway. scribd.com
Computational modeling can effectively predict the regioselectivity of reactions such as the N-alkylation of nitroimidazoles. In the case of 4-nitroimidazole (B12731), alkylation is favored at the N-1 position. researchgate.net A computational study was conducted in parallel with experimental synthesis to support these findings. By calculating the energies of the possible products and the transition states leading to them, the model can explain why one regioisomer is formed preferentially over another. researchgate.net Factors such as steric hindrance from the nitro group and the electronic properties of the imidazole ring, which can be accurately modeled, are key to determining this selectivity.
Table 2: Regioselectivity in the Alkylation of 4-Nitroimidazole
| Position of Alkylation | Experimental Outcome | Computational Rationale |
|---|---|---|
| N-1 | Favored product | Lower energy transition state and more stable product due to electronic and steric factors. researchgate.net |
| N-3 | Disfavored/Not observed | Higher energy transition state and less stable product. |
Thermodynamic and Kinetic Analyses
Heat of Formation and Bond Dissociation Energies
Specific experimental or calculated data for the heat of formation (HOF) and bond dissociation energies (BDE) of 2-iodo-4-nitro-1H-imidazole could not be located in the reviewed literature. However, studies on other nitro-substituted imidazole derivatives indicate that such calculations are computationally accessible. For a series of other nitro-imidazole derivatives, HOF and BDE have been calculated at the B3PW91/6-311+G(d,p) level to investigate thermodynamic stability. nih.gov Generally, the bond dissociation energy for a C-I bond is approximately 209 kJ/mol, which is lower than C-H, C-F, and C-Cl bonds, suggesting it would be a relatively labile bond within the molecule. ucsb.edu
Reaction Kinetics and Energy Barriers
Information regarding the reaction kinetics and energy barriers specifically for 2-iodo-4-nitro-1H-imidazole is not available in the surveyed research. Kinetic studies have been performed on related compounds, such as the reaction of 5-nitro-1H-benzo[d]imidazole, using hybrid meta-density functional theory to understand reaction mechanisms and determine temperature dependence of rate constants. Such studies typically identify transition states and intermediates along a potential energy surface to calculate energy barriers. The synthesis of related compounds, like 2-bromo-4-nitro-1H-imidazole, involves reactions such as dibromination of 4-nitroimidazole followed by selective debromination, indicating that halogenated nitroimidazoles are key intermediates in more complex syntheses. researchgate.net
Conformational Analysis and Molecular Properties
A detailed conformational analysis specifically for 2-iodo-4-nitro-1H-imidazole has not been published. However, computational methods are frequently used to explore the conformational landscape of substituted imidazoles. nih.govnih.gov For other 2-nitroimidazole (B3424786) derivatives, Density Functional Theory (DFT) calculations have been used to determine stable conformers and predict how the conformational landscape changes between the gas phase and aqueous solutions. nih.gov Such analyses provide insights into structural parameters and spectroscopic properties. nih.gov For simple 4-nitroimidazoles, weak intermolecular interactions, such as hydrogen bonds, have been shown to determine the crystal packing structure. researchgate.net
Below is a table of computed molecular properties for related imidazole compounds to provide context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 4-iodo-1H-imidazole | C₃H₃IN₂ | 193.97 | 0.5 |
| 2,5-dibromo-4-nitro-1H-imidazole | C₃HBr₂N₃O₂ | 270.87 | 2.8 |
This data is for related compounds and not for 2-iodo-4-nitro-1H-imidazole. nih.gov
Applications in Advanced Organic Synthesis
Role as Synthetic Building Blocks in Heterocyclic Chemistry
1H-Imidazole, 2-iodo-4-nitro- serves as a foundational molecule in heterocyclic chemistry, enabling the construction of more complex structures. Its utility stems from the ability to selectively modify the imidazole (B134444) core, leading to a diverse range of derivatives.
Precursors for Substituted Imidazoles
The imidazole ring is a common scaffold in many biologically active compounds. 1H-Imidazole, 2-iodo-4-nitro- is a valuable precursor for the synthesis of various substituted imidazoles. rsc.orgresearchgate.net The presence of the iodo group at the 2-position allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at this position. arkat-usa.orglibretexts.orgorganic-chemistry.orgresearchgate.net Similarly, the Sonogashira coupling enables the introduction of alkynyl groups, further expanding the diversity of accessible substituted imidazoles. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net The nitro group at the 4-position can also be chemically modified, for example, through reduction to an amino group, which can then be further functionalized.
Intermediates for Complex Organic Molecules
Beyond simple substituted imidazoles, 1H-Imidazole, 2-iodo-4-nitro- acts as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its reactive sites provide handles for the sequential addition of different functional groups and the construction of intricate molecular architectures. For example, the iodo group can be displaced by various nucleophiles, and the nitro group can be transformed into other functionalities, allowing for a stepwise elaboration of the molecule. This strategic functionalization is key to building complex natural products and novel drug candidates.
Utility in Molecular Hybridization Strategies
Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with enhanced biological activity or a modified pharmacological profile. researchgate.net 1H-Imidazole, 2-iodo-4-nitro- is a useful building block in this approach. mdpi.com The reactive iodo and nitro groups allow for the covalent linkage of this nitroimidazole core to other bioactive molecules. For instance, the imidazole moiety can be linked to another heterocyclic system or a pharmacologically active side chain through the versatile chemistry of the iodo group. This approach has been utilized to develop new anticancer and antimicrobial agents. researchgate.net
Derivatization for Novel Chemical Entities
The derivatization of 1H-Imidazole, 2-iodo-4-nitro- is a key strategy for the discovery of novel chemical entities with unique properties. By selectively modifying the imidazole ring, chemists can fine-tune the electronic and steric properties of the molecule, leading to new compounds with desired biological activities or material properties.
Functionalization at Imidazole Ring Positions
The imidazole ring of 1H-Imidazole, 2-iodo-4-nitro- offers multiple sites for functionalization. The C-2 position, bearing the iodo group, is the most readily functionalized through cross-coupling reactions. As mentioned, Suzuki-Miyaura and Sonogashira couplings are powerful tools for introducing a wide variety of substituents at this position. arkat-usa.orglibretexts.orgorganic-chemistry.orgresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net The N-1 position of the imidazole ring can also be alkylated or arylated to introduce further diversity. Furthermore, the nitro group at the C-4 position can be reduced to an amine, which can then be acylated, alkylated, or converted to other functional groups, providing another avenue for derivatization.
Table 1: Examples of Functionalization Reactions at the Imidazole Ring of 1H-Imidazole, 2-iodo-4-nitro-
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| C-2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| C-2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| N-1 | Alkylation | Alkyl halide, base | N-alkyl group |
| C-4 | Reduction of Nitro Group | Reducing agent (e.g., SnCl2, H2/Pd) | Amino group |
Construction of Fused Heterocyclic Systems
1H-Imidazole, 2-iodo-4-nitro- can also be used as a starting material for the construction of fused heterocyclic systems, where the imidazole ring is annulated with another ring. airo.co.inorganic-chemistry.orgrsc.org This can be achieved through intramolecular cyclization reactions. For example, by introducing a suitable functional group at the N-1 position that can react with a substituent at the C-2 or C-5 position, a new ring can be formed. These fused systems often exhibit unique chemical and biological properties not found in the individual heterocyclic components. The synthesis of such fused systems expands the chemical space accessible from this versatile building block.
Development of Specialized Reagents and Ligands
The strategic functionalization of heterocyclic compounds is a cornerstone of modern organic synthesis, enabling the development of novel reagents and ligands with tailored electronic and steric properties. Within this context, 1H-Imidazole, 2-iodo-4-nitro- emerges as a potentially valuable, though not extensively documented, building block for the creation of specialized reagents and ligands. The presence of a reactive iodo group at the 2-position, combined with the electron-withdrawing nitro group at the 4-position, offers a unique electronic profile and synthetic handles for further molecular elaboration.
While specific literature detailing the direct application of 1H-Imidazole, 2-iodo-4-nitro- in the synthesis of widely used ligands is sparse, its structural motifs suggest a high potential for its use in developing N-heterocyclic carbene (NHC) precursors and other ligand classes. The C-I bond at the 2-position is a prime site for various organic transformations, including cross-coupling reactions, to introduce new functionalities or to construct more complex molecular architectures.
For instance, the iodo-substituent can be readily displaced or undergo oxidative addition, making it a suitable precursor for the synthesis of phosphine (B1218219) ligands or for direct coordination to a metal center. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the resulting ligand, which in turn can modulate the catalytic activity of the corresponding metal complex. This feature is particularly desirable in the design of catalysts for challenging organic transformations where electron-poor ligands are required.
The development of novel ligands from imidazole scaffolds is an active area of research. For example, the synthesis of N-heterocyclic carbenes, a class of ligands that has revolutionized organometallic catalysis, often starts from appropriately substituted imidazole precursors. While the direct synthesis of an NHC from 1H-Imidazole, 2-iodo-4-nitro- has not been prominently reported, the established methodologies for NHC synthesis suggest that it could serve as a viable starting material. The general approach would involve N-alkylation followed by deprotonation. The electronic impact of the nitro group on the resulting NHC could lead to unique catalytic properties.
Furthermore, the imidazole core itself is a key component of various biologically active molecules and drugs, and its incorporation into ligand structures can impart specific recognition properties or biocompatibility. The functionalization of the 1H-Imidazole, 2-iodo-4-nitro- core through reactions such as Suzuki-Miyaura or Sonogashira cross-coupling could pave the way for a diverse range of ligands with potential applications in both catalysis and materials science.
The following table outlines potential synthetic pathways for the development of specialized reagents and ligands starting from 1H-Imidazole, 2-iodo-4-nitro-, based on established organic chemistry principles.
| Starting Material | Reagent/Catalyst | Product Type | Potential Application |
| 1H-Imidazole, 2-iodo-4-nitro- | R-B(OH)₂, Pd catalyst | 2-Aryl-4-nitro-1H-imidazole | Precursor for chiral ligands, fluorescent probes |
| 1H-Imidazole, 2-iodo-4-nitro- | Terminal alkyne, Pd/Cu catalyst | 2-Alkynyl-4-nitro-1H-imidazole | Building block for extended π-systems, molecular wires |
| 1H-Imidazole, 2-iodo-4-nitro- | PPh₃, base | Imidazolylphosphine precursor | Ligand for transition metal catalysis |
| N-Alkyl-2-iodo-4-nitroimidazolium salt | Strong base | N-Heterocyclic Carbene (NHC) | Ligand for organometallic catalysis |
It is important to note that while the synthetic utility of iodo-substituted heterocycles is well-established, dedicated studies on 1H-Imidazole, 2-iodo-4-nitro- for these specific applications are not widely available in the current scientific literature. The potential applications listed are therefore extrapolations based on the known reactivity of similar compounds. Further research is needed to fully explore and validate the role of this specific chemical compound in the development of advanced reagents and ligands.
Q & A
Q. What are the common synthetic routes for preparing 2-iodo-4-nitro-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
Answer:
- Synthetic Routes :
- Direct Iodination/Nitration : Adapt methods from analogous imidazole derivatives. For example, describes a CuI-catalyzed Ullmann-type coupling using halo-nitrobenzene and substituted imidazoles in DMF at 120°C for 24 hours under argon. Apply similar conditions with 4-nitroimidazole and iodobenzene derivatives.
- Stepwise Functionalization : Introduce iodine first via electrophilic substitution (e.g., NIS in acidic media), followed by nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
- Optimization :
- Catalysts : CuI (0.1 eq.) enhances cross-coupling efficiency ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product.
- Yield Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and HPLC-MS for intermediate tracking.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 2-iodo-4-nitro-1H-imidazole?
Answer:
- ¹H/¹³C NMR :
- The nitro group (-NO₂) deshields adjacent protons, causing downfield shifts (δ ~8.5–9.0 ppm for H-5). Iodo substituents induce anisotropic effects, splitting peaks in aromatic regions (e.g., H-2 near δ 7.8–8.2 ppm).
- ¹³C NMR: Nitro carbons resonate at δ ~140–150 ppm; iodine’s electronegativity shifts C-2 to δ ~110–120 ppm.
- IR :
- HRMS :
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of 2-iodo-4-nitro-1H-imidazole, and how do these models inform reactivity predictions?
Answer:
- Methodology :
- Reactivity Insights :
- Electron-withdrawing groups (-NO₂, -I) lower HOMO energy, directing electrophilic attacks to C-5.
- Charge density maps predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-2).
Q. How do hydrogen-bonding patterns influence the crystallographic packing of 2-iodo-4-nitro-1H-imidazole, and what graph set analyses are applicable?
Answer:
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Answer:
- Case Example : Discrepancy in nitro group orientation (planar in IR vs. twisted in XRD).
- Resolution Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
